The synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine, a closely related analog of 1-(5-bromopyrimidin-2-yl)ethan-1-amine where the bromine atom is replaced with fluorine, has been reported using ω-transaminase biocatalysts. [ [], [] ] This enzymatic approach employed (S)-α-methylbenzylamine as an amine donor and was successfully conducted in both aqueous and biphasic systems incorporating toluene. [ [], [] ] The process demonstrated high efficiency, achieving almost quantitative conversion and yielding the product with exceptional enantiomeric excess (ee > 99.8%). [ [], [] ] While specific synthetic procedures for 1-(5-bromopyrimidin-2-yl)ethan-1-amine are not detailed in the provided literature, it's plausible that similar or adapted methodologies could be employed. The use of appropriate halogen exchange reactions, for instance, could facilitate the replacement of fluorine with bromine, leading to the synthesis of the target molecule.
1-(5-Bromopyrimidin-2-yl)ethan-1-amine, due to its structural features, serves as a valuable building block in organic synthesis. It holds promise for developing pharmaceuticals, agrochemicals, and other bioactive molecules. Its specific applications stem from the possibility of introducing various substituents through reactions with the bromine atom and the primary amine group. The closely related (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a key intermediate in the synthesis of AZD1480 [ [], [] ], a potent and selective Janus kinase 2 (JAK2) inhibitor used in treating myeloproliferative neoplasms. [ [] ] This example highlights the potential of compounds bearing the 1-(5-halopyrimidin-2-yl)ethan-1-amine scaffold in medicinal chemistry.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7